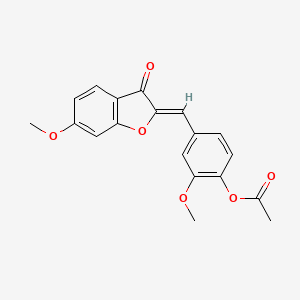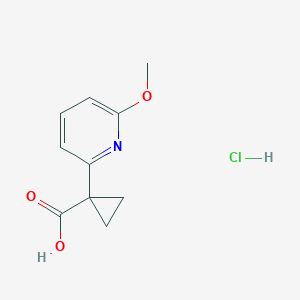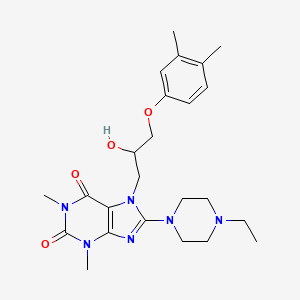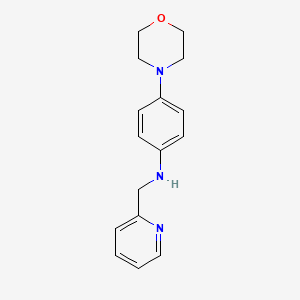
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A coumarin derivative, specifically 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, has been synthesized and characterized using single-crystal X-ray diffraction, showcasing its structural and fluorescent properties. This compound crystallizes in a monoclinic system and exhibits significant quantum chemical characteristics and fluorescence, indicating its potential in optical applications and chemical sensing (Sheng Li, Jingyu Huang, Ying Wang, P. Liu, 2014).
Chemical Reactions and Derivatives
The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines leads to the formation of novel cyclic phosphonic analogs. These reactions highlight the versatility of chromen derivatives in producing compounds with potential applications in medicinal chemistry and materials science (Budzisz Elż, Pastuszko Slawomir, 1999).
Cytotoxic Activities
Synthetic efforts on chromen derivatives have led to compounds showing significant cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents. The exploration of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showcases the chromen scaffold's utility in designing novel anticancer compounds (M. Vosooghi, S. Rajabalian, et al., 2010).
Biological Screening
The synthesis and biological screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives have demonstrated their utility in identifying compounds with significant bactericidal and cytotoxic activities. This line of research opens up avenues for developing new antimicrobial and anticancer agents based on the chromen structure (K. Khan, Z. Saify, et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of SMR000145659 is currently under investigation. Some studies suggest that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak .
Mode of Action
SMR000145659 interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus. This interaction is dose-dependent, with increasing concentrations of SMR000145659 exhibiting increasing blockade of biofilm formation .
Biochemical Pathways
The exact biochemical pathways affected by SMR000145659 are still under investigation. Its ability to inhibit biofilm formation suggests that it may interfere with the pathways involved in bacterial growth and adherence .
Result of Action
The primary result of SMR000145659’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially reduce the viability of these bacterial colonies and improve their susceptibility to antimicrobial agents .
Propiedades
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12-19(26-17-8-6-5-7-16(17)24-4)18(23)13-9-10-15(22)14(11-21(2)3)20(13)25-12/h5-10,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPQFQJMRFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)
![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)



![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)
![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)